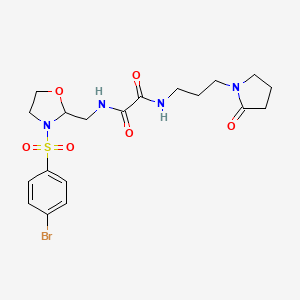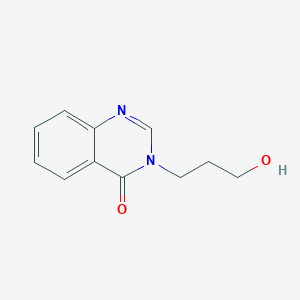![molecular formula C14H26N2O B2404138 N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide CAS No. 2138516-74-0](/img/structure/B2404138.png)
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to their bioactive properties and synthetic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide typically involves the construction of the 6-azabicyclo[3.2.1]octane scaffold. One common method is the Beckmann rearrangement of norcamphor-derived oximes, which involves treating the oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach involves the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, leading to more efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure and bioactive properties make it a valuable scaffold for drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders .
Wirkmechanismus
The mechanism of action of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide can be compared to other similar compounds, such as tropane alkaloids, which also feature a bicyclic nitrogen-containing structure. Tropane alkaloids, like cocaine and atropine, exhibit a wide range of biological activities and have been extensively studied for their pharmacological properties . The uniqueness of this compound lies in its specific structural modifications, which may confer distinct bioactive properties and synthetic potential .
Eigenschaften
IUPAC Name |
N-(6-azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-9(14(2,3)4)13(17)16-12-6-10-5-11(7-12)15-8-10/h9-12,15H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSTXCALRLJKAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CC(C1)NC2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2404055.png)

![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)


